![molecular formula C19H24N4O4 B5619567 (4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)
(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide
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Overview
Description
- This compound belongs to a class of molecules known for their complex molecular structures involving pyrrole and proline derivatives.
Synthesis Analysis
- Synthesis of similar compounds often involves aldol condensation and 1,3-dipolar cycloaddition reactions. For instance, a related pyrrole chalcone derivative was synthesized using aldol condensation of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
- The molecular structure of pyrrole derivatives is often analyzed using spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses. Quantum chemical calculations also provide insights into the molecular structure (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
- Prolinate and N-amidocarbothiolprolinate derivatives, similar in structure to the compound , have been shown to undergo various chemical reactions, including 1,3-dipolar cycloaddition and condensation (Poyraz et al., 2018).
Physical Properties Analysis
- Compounds like the one mentioned often exhibit specific physical properties that can be determined through experimental methods like X-ray crystallography and various spectroscopic techniques.
Chemical Properties Analysis
- The chemical properties of pyrrole and prolinamide derivatives can include their reactivity towards various reagents, stability under different conditions, and potential for forming dimers and other complex structures as seen in similar compounds (Singh, Rawat, & Sahu, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-N-ethyl-1-(furan-2-carbonyl)-4-(3-pyrrol-1-ylpropanoylamino)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-2-20-18(25)15-12-14(13-23(15)19(26)16-6-5-11-27-16)21-17(24)7-10-22-8-3-4-9-22/h3-6,8-9,11,14-15H,2,7,10,12-13H2,1H3,(H,20,25)(H,21,24)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRABWCSTTVRAM-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C2=CC=CO2)NC(=O)CCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=CO2)NC(=O)CCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide |
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